An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a versatile organic compound with applications in pharmaceuticals, agriculture, and chemical synthesis.[1] This document collates available data on its chemical identity, physical characteristics, and predicted properties, supplemented with detailed experimental protocols and visual representations of relevant chemical and biological pathways.
Chemical Identity and Structure
1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a disubstituted thiourea derivative featuring both an allyl group and a hydroxyethyl group attached to the nitrogen atoms of the thiourea core.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | 1-allyl-3-(2-hydroxyethyl)thiourea | [2] |
| CAS Number | 105-81-7 | [1][3] |
| Molecular Formula | C6H12N2OS | [1][3] |
| Molecular Weight | 160.24 g/mol | [2][3] |
| Canonical SMILES | C=CCNC(=S)NCCO | [1] |
| InChI Key | VUVPNTYTOUGMDG-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical formulations and its environmental fate.
Table 2: Summary of Physicochemical Data
| Property | Value | Experimental/Predicted | Reference |
| Appearance | White to off-white crystalline powder | Experimental | [1][4] |
| Melting Point | 76 - 80 °C | Experimental | [2][3][4] |
| Boiling Point | 259.4 ± 50.0 °C | Predicted | [3] |
| Density | 1.122 ± 0.06 g/cm³ | Predicted | [3] |
| Water Solubility | Soluble | Experimental (Qualitative) | [1] |
| pKa | 13.50 ± 0.70 | Predicted | [1][3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | Experimental | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the probable synthesis route and standard methods for determining key physicochemical properties.
Synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
The synthesis of N,N'-disubstituted thioureas is commonly achieved through the reaction of an isothiocyanate with a primary amine. For the target compound, this involves the reaction of allyl isothiocyanate with ethanolamine.
Reaction Scheme:
Detailed Protocol:
A general procedure for this type of synthesis is as follows:
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To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add allyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring.[5]
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The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure completion.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 1-Allyl-3-(2-hydroxyethyl)-2-thiourea as a white crystalline solid.[5]
Below is a workflow diagram illustrating the synthesis and purification process.
Determination of Melting Point
The melting point is determined using a standard capillary method with a calibrated melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Determination of Solubility (Qualitative)
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Add approximately 10-20 mg of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea to a test tube.
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Add 1 mL of deionized water to the test tube.
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Vortex the mixture vigorously for 1-2 minutes.
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Visually inspect the solution for the presence of undissolved solid. The absence of visible solid particles indicates solubility.
Determination of pKa (Potentiometric Titration)
The pKa can be determined experimentally via potentiometric titration.
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A standard solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol).
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The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
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A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments using a burette.
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The pH of the solution is recorded after each addition.
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A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]
Potential Biological Activity and Signaling Pathways
A critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Thiourea derivatives have been shown to inhibit inflammation, and a plausible mechanism for this is the inhibition of the NF-κB pathway.[8] Inhibition could occur at various points, such as the prevention of IκBα degradation or the blockage of NF-κB nuclear translocation.
The diagram below illustrates the NF-κB signaling pathway and indicates a potential point of inhibition by thiourea derivatives.
Conclusion
1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a well-characterized compound with established physicochemical properties. Its structure lends itself to a variety of chemical reactions, making it a valuable intermediate in synthesis. While its precise biological mechanism of action requires further investigation, its classification within the thiourea family suggests potential for biological activity, possibly through the modulation of key inflammatory pathways such as NF-κB signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-ALLYL-3-(2-HYDROXYETHYL)-2-THIOUREA CAS#: 105-81-7 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
